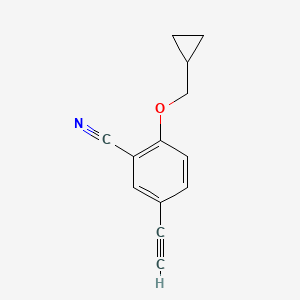
2-Cyclopropylmethoxy-5-ethynylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylmethoxy-5-ethynylbenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and an ethynyl group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-5-ethynylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base to form 2-cyclopropylmethoxybenzonitrile. This intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Cyclopropylmethoxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-cyclopropylmethoxy-5-ethynylbenzaldehyde.
Reduction: Formation of 2-cyclopropylmethoxy-5-ethynylbenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
科学的研究の応用
2-Cyclopropylmethoxy-5-ethynylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-Cyclopropylmethoxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Cyclopropylmethoxy-5-ethylbenzonitrile
- 2-Cyclopropylmethoxy-5-methylbenzonitrile
- 2-Cyclopropylmethoxy-5-chlorobenzonitrile
Uniqueness
2-Cyclopropylmethoxy-5-ethynylbenzonitrile is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-5-ethynylbenzonitrile |
InChI |
InChI=1S/C13H11NO/c1-2-10-5-6-13(12(7-10)8-14)15-9-11-3-4-11/h1,5-7,11H,3-4,9H2 |
InChIキー |
IPFFMHNTKIRPMA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)OCC2CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


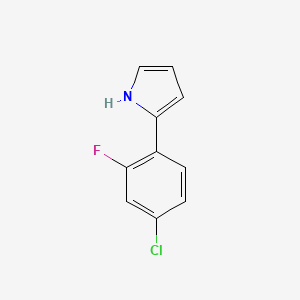
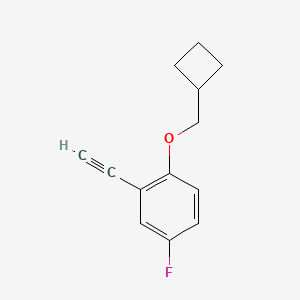


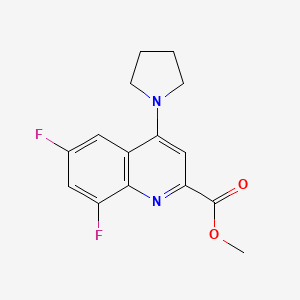
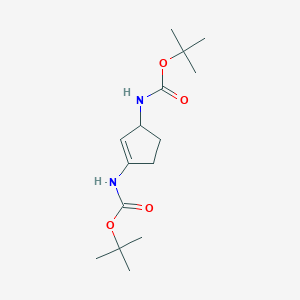

![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

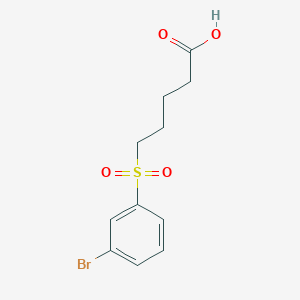


![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
